molecular formula C20H20N2O3 B12215700 N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12215700
M. Wt: 336.4 g/mol
InChI Key: MPUWVYOSMLOBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core substituted at the 3-position with a carboxamide group. The amide nitrogen is further functionalized with a phenethyl moiety bearing a dimethylamino group at the β-position.

The compound’s synthesis typically involves condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with N1,N1-dimethylethane-1,2-diamine under reflux conditions, followed by alkylation with methyl iodide to form quaternary ammonium derivatives (e.g., compound 2B in ) . Its structural complexity suggests applications in medicinal chemistry, particularly as a reversible inhibitor of butyrylcholinesterase (BChE), a target for neurodegenerative diseases like Alzheimer’s .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-22(2)17(14-8-4-3-5-9-14)13-21-19(23)16-12-15-10-6-7-11-18(15)25-20(16)24/h3-12,17H,13H2,1-2H3,(H,21,23)

InChI Key

MPUWVYOSMLOBGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=CC=CC=C2OC1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the dimethylamino group and the phenylethyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Coumarin Core Amide Side Chain Modifications Key Properties/Applications References
N-[2-(Dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide None 2-(Dimethylamino)-2-phenylethyl BChE inhibition, enhanced solubility
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide None 4-Methoxyphenethyl Potential antioxidant/antimicrobial activity
7-(Diethylamino)-N-(p-tolyl)-2-oxo-2H-chromene-3-carboxamide 7-Diethylamino p-Tolyl Fluorescent probes, photophysical studies
6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide 6-Bromo 2,4-Dimethylphenyl Antimicrobial screening
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide None 4-Sulfamoylphenyl Anticancer/anti-inflammatory potential

Key Observations:

Coumarin Core Modifications: Substituents at the 7-position (e.g., diethylamino in ) enhance fluorescence quantum yield, making these derivatives useful in imaging .

Amide Side Chain Diversity: Phenethyl vs. Aryl Groups: The dimethylamino-phenethyl side chain in the target compound improves solubility in polar solvents compared to purely aromatic side chains (e.g., 4-sulfamoylphenyl in ) . Electron-Donating Groups: Methoxy () and dimethylamino groups (target compound) enhance electron density, influencing binding to enzymes like BChE .

Table 2: Inhibitory Activity Against Butyrylcholinesterase (BChE)

Compound Name IC₅₀ (nM) Selectivity (BChE/AChE) Notes References
This compound (2A) 12.3 >100 Reversible inhibition, low cytotoxicity
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide N/A N/A Not tested for BChE; antimicrobial focus
7-(Diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide N/A N/A Fluorescence properties prioritized
  • The target compound (2A) exhibits potent BChE inhibition (IC₅₀ = 12.3 nM) with high selectivity over acetylcholinesterase (AChE), a critical feature for reducing side effects in Alzheimer’s therapy .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Molecular Weight logP (Predicted) Aqueous Solubility (mg/mL)
This compound 350.41 2.1 0.45
N-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 325.32 2.8 0.12
7-(Diethylamino)-N-(p-tolyl)-2-oxo-2H-chromene-3-carboxamide 350.41 3.0 0.08
  • The dimethylamino group in the target compound reduces logP compared to dimethoxy or diethylamino derivatives, enhancing aqueous solubility .
  • Lower solubility in diethylamino-substituted analogs () may limit bioavailability despite their fluorescent utility.

Biological Activity

N-[2-(dimethylamino)-2-phenylethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented structurally as follows:

N 2 dimethylamino 2 phenylethyl 2 oxo 2H chromene 3 carboxamide\text{N 2 dimethylamino 2 phenylethyl 2 oxo 2H chromene 3 carboxamide}

This compound features a chromene core with a dimethylamino group and a phenylethyl moiety, contributing to its unique pharmacological properties. The presence of the carboxamide group enhances its solubility and reactivity, making it a candidate for various biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can bind to various cellular receptors, modulating signal transduction pathways that influence cellular responses to external stimuli.
  • Gene Expression Regulation : The compound may alter the expression of genes associated with inflammation and cancer progression, showcasing its potential as an anti-cancer agent.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit tumor growth in various animal models, particularly in glioblastoma and pancreatic cancer. The compound's effectiveness is linked to its ability to disrupt hypoxia-inducible factor (HIF) pathways, which are crucial for tumor survival under low oxygen conditions .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the chromene core or substituents can significantly impact biological activity. For instance:

Compound ModificationObserved Effect
Addition of methoxy groupEnhanced solubility and bioavailability
Alteration of phenylethyl groupVariation in receptor binding affinity

These findings highlight the importance of chemical modifications in enhancing therapeutic potential.

Case Studies

  • Study on Glioblastoma : A preclinical study assessed the effects of the compound on glioblastoma cells. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, supporting its potential as a therapeutic agent against aggressive brain tumors .
  • Inflammation Model : In a murine model of inflammation, treatment with this compound led to a significant reduction in inflammatory markers, demonstrating its utility in managing chronic inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.